

Kitol CAS number and chemical synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Kitol**

Cat. No.: **B1673656**

[Get Quote](#)

An In-depth Technical Guide to Kitol

This guide provides a comprehensive overview of the chemical and physical properties of **Kitol**, its analysis, and its biological context, designed for researchers, scientists, and drug development professionals.

Chemical Identification and Synonyms

Kitol is chemically recognized by the following identifiers:

- CAS Number: 4626-00-0[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Other CAS Numbers: 22555-09-5[\[5\]](#)

Kitol is also known by a variety of synonyms, reflecting its chemical nature and historical research context.

Table 1: Chemical Synonyms for **Kitol**

Synonym	Source/Context
Kitol A	General/Alternative Name
[1a,2a,5a(1E,3E),6b(1E,3E,5E)]-3,6-Dimethyl-5-[2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-3-cyclohexene-1,2-dimethanol	IUPAC Name
[(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol	IUPAC Name
111CFG4V2B	UNII Code
DTXSID801017010	DSSTox Substance ID

Physicochemical Properties

Kitol is a crystalline alcohol and a naturally occurring dimer of retinol (Vitamin A), primarily found in mammalian and fish liver oils. Its physicochemical properties are summarized below.

Table 2: Physicochemical Properties of **Kitol**

Property	Value	Reference(s)
Molecular Formula	C40H60O2	
Molecular Weight	572.90 g/mol	
Appearance	Crystalline solid	
Melting Point	72-100 °C (Varies by source and purity)	
UV Absorption Maximum (λ _{max})	290 nm	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	9	
Complexity	1220	
XLogP3	10	

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or isolation of **Kitol** are not readily available in the public domain literature. However, based on its natural source, a general workflow for its isolation can be inferred.

3.1. General Protocol for Isolation from Fish Liver Oil

Kitol is naturally present in fish liver oil. A multi-step extraction and purification process is required for its isolation.

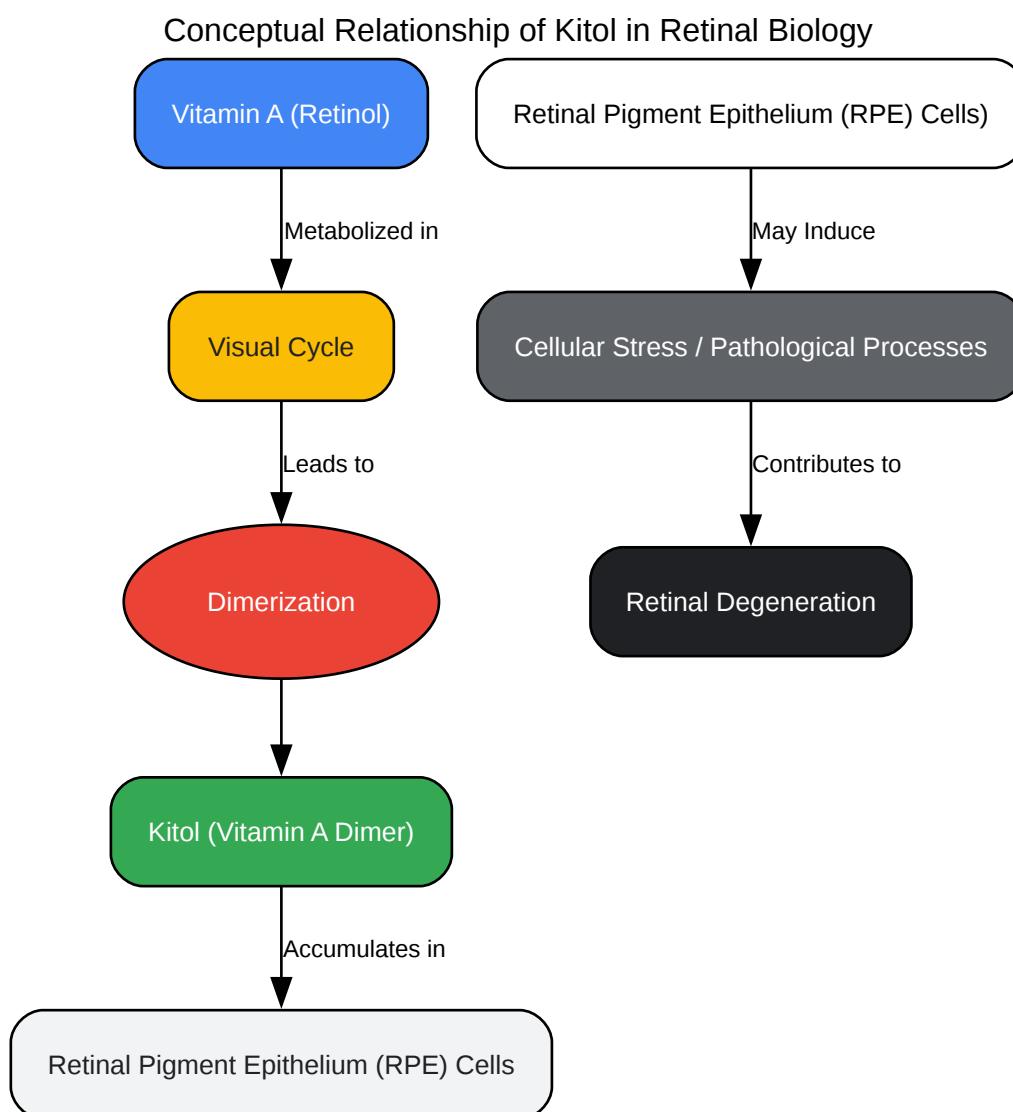
- Extraction: The initial step involves the extraction of crude oil from fish liver. This can be achieved through methods such as solvent extraction using organic solvents like petroleum ether, n-hexane, or ethyl acetate.

- Saponification: The crude oil is saponified to hydrolyze triglycerides and esters, liberating the fatty acids and unsaponifiable matter, which includes **Kitol**.
- Purification: The unsaponifiable fraction is then subjected to further purification steps. These can include:
 - Acetone Refining: To remove certain lipids.
 - Column Chromatography: To separate compounds based on their polarity.
 - Molecular Distillation: For purification of high-boiling point compounds.

3.2. Analytical Characterization Protocol: HPLC-NMR

The structural elucidation of **Kitol** and its isomers has been performed using hyphenated analytical techniques, primarily High-Performance Liquid Chromatography coupled with Nuclear Magnetic Resonance spectroscopy (HPLC-NMR).

- Sample Preparation: A purified extract containing **Kitol** is dissolved in a suitable solvent compatible with the HPLC mobile phase.
- HPLC Separation: The sample is injected into an HPLC system, typically with a reversed-phase column. A gradient elution with a mobile phase consisting of solvents like acetonitrile and water is used to separate the components of the mixture.
- NMR Analysis: The eluent from the HPLC is directed to an NMR spectrometer. For detailed structural analysis, a "stopped-flow" method may be employed, where the chromatographic flow is paused when a peak of interest (e.g., a **Kitol** isomer) is in the NMR detection cell, allowing for the acquisition of more detailed 1D and 2D NMR spectra.


Biological Context and Signaling Pathways

The precise biological signaling pathways involving **Kitol** are not well-documented in publicly available research. However, its identity as a Vitamin A dimer places it within the broader context of retinoid metabolism and its physiological and pathological roles, particularly in the eye.

Vitamin A dimers, including **Kitol**, are known to form in the retina as byproducts of the visual cycle. The accumulation of certain Vitamin A dimers has been linked to retinal degeneration. While a direct signaling cascade initiated by **Kitol** has not been elucidated, its presence may contribute to cellular stress and pathological processes in the retinal pigment epithelium (RPE).

Logical Relationship Diagram

The following diagram illustrates the conceptual relationship between Vitamin A, the formation of **Kitol**, and its potential impact on retinal cells.

[Click to download full resolution via product page](#)

Conceptual flow from Vitamin A to potential retinal effects.

Summary and Future Directions

Kitol is a well-characterized dimer of Vitamin A with a defined chemical structure and physicochemical properties. While its presence in biological systems, particularly in the context of fish liver oils and retinal biology, is established, several areas require further investigation. Detailed protocols for its efficient synthesis and isolation would be beneficial for facilitating further research. The most significant knowledge gap remains in understanding its specific biological functions and the signaling pathways it may modulate. Future research should focus on elucidating the molecular interactions of **Kitol** within cells, particularly in the retinal pigment epithelium, to clarify its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Most abundant metabolites in tissues of freshwater fish pike-perch (Sander lucioperca) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [Kitol CAS number and chemical synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1673656#kitol-cas-number-and-chemical-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com